molecular formula C22H32N4O B6087577 N-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-1-(3-phenylpropyl)piperidin-3-amine

N-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-1-(3-phenylpropyl)piperidin-3-amine

Cat. No.: B6087577
M. Wt: 368.5 g/mol
InChI Key: WMGCDLZTMHCMBM-UHFFFAOYSA-N
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Description

N-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-1-(3-phenylpropyl)piperidin-3-amine: is a complex organic compound that belongs to the class of piperidine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Properties

IUPAC Name

N-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-1-(3-phenylpropyl)piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4O/c1-27-14-11-22-24-16-20(17-25-22)15-23-21-10-6-13-26(18-21)12-5-9-19-7-3-2-4-8-19/h2-4,7-8,16-17,21,23H,5-6,9-15,18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGCDLZTMHCMBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NC=C(C=N1)CNC2CCCN(C2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-1-(3-phenylpropyl)piperidin-3-amine typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine.

    Attachment of the Methoxyethyl Group: The methoxyethyl group is introduced via an alkylation reaction using a suitable alkylating agent.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor.

    Final Coupling Reaction: The final step involves coupling the pyrimidine and piperidine rings through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

N-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-1-(3-phenylpropyl)piperidin-3-amine: has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of neurological disorders.

    Pharmacology: It is used in the study of receptor binding and signal transduction pathways.

    Biochemistry: It is used as a probe to study enzyme-substrate interactions.

    Industrial Applications: It is used in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-1-(3-phenylpropyl)piperidin-3-amine involves binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[[2-(2-methoxyethyl)pyrimidin-5-yl]methyl]-1-(3-phenylpropyl)piperidin-3-amine: can be compared with other piperidine derivatives, such as:

    This compound: Similar in structure but with different substituents.

    This compound: Differ in the position of the substituents on the piperidine ring.

The uniqueness of This compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

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